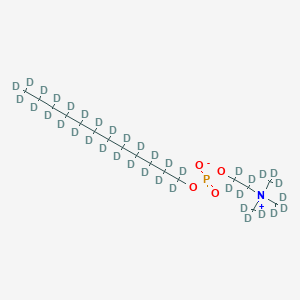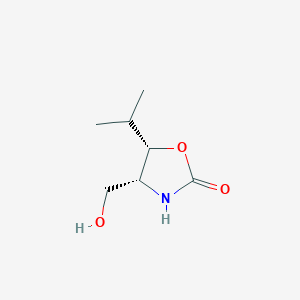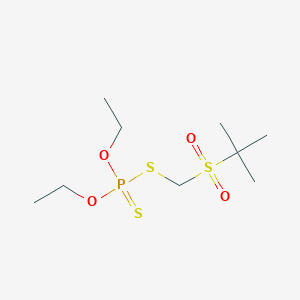
1-Decin
Übersicht
Beschreibung
1-Decyne is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, characterized by a carbon-carbon triple bond at the end of its carbon chain. This compound is a colorless liquid at room temperature and is used extensively as a model substrate in organic synthesis due to its reactivity and versatility .
Wissenschaftliche Forschungsanwendungen
1-Decyne has several applications in scientific research:
Organic Synthesis: It is used as a starting material for the synthesis of various complex organic compounds, including polymers and pharmaceuticals.
Nanotechnology: 1-Decyne has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds.
Chemical Methodology: It serves as a model substrate for evaluating new synthetic methodologies in organic chemistry.
Wirkmechanismus
Target of Action
1-Decyne is an organic compound with the formula C8H17C≡CH . It is a terminal alkyne, meaning it has a carbon-carbon triple bond at the terminal of the carbon chain . The primary targets of 1-Decyne are the molecules it interacts with in various chemical reactions .
Mode of Action
1-Decyne participates in a number of classical reactions, including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . These reactions involve the interaction of 1-Decyne with other molecules, leading to changes in the molecular structure and properties .
Biochemical Pathways
The specific biochemical pathways affected by 1-Decyne depend on the reactions it participates in. For example, in Suzuki-Miyaura couplings, 1-Decyne can react with an organoboron compound and a halide under the action of a palladium catalyst to form a new carbon-carbon bond . In Huisgen cycloadditions, 1-Decyne can react with an azide to form a 1,2,3-triazole .
Result of Action
The result of 1-Decyne’s action is the formation of new molecules through the reactions it participates in. For example, in a Suzuki-Miyaura coupling, the result would be a new molecule with a carbon-carbon bond . In a Huisgen cycloaddition, the result would be a 1,2,3-triazole .
Action Environment
The action of 1-Decyne can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by the presence of catalysts, the temperature, and the pH of the environment . Furthermore, 1-Decyne is a colorless liquid with a boiling point of 174 °C , indicating that it is stable under normal environmental conditions but can evaporate under high temperatures .
Biochemische Analyse
. . .
Biochemical Properties
1-Decyne participates in a number of classical reactions including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . These reactions involve interactions with various enzymes and proteins, which facilitate the biochemical transformations of 1-Decyne.
Cellular Effects
The cellular effects of 1-Decyne are primarily observed through its interactions with various biomolecules. For instance, it has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-Decyne exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, under the catalysis of platinum, 1-Decyne reacts with hydrogen to produce decane .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Decyne undergoes various types of chemical reactions:
Hydrogenation: Under the catalysis of platinum, 1-decyne reacts with hydrogen to produce decane.
Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira couplings, which are used to form carbon-carbon bonds.
Cycloadditions: 1-Decyne can undergo Huisgen cycloadditions, which are used to form triazoles.
Borylation: This reaction involves the addition of boron-containing groups to the alkyne, which can be catalyzed by platinum.
Vergleich Mit ähnlichen Verbindungen
1-Decyne can be compared with other terminal alkynes such as:
1-Octyne: Similar to 1-decyne but with eight carbon atoms.
1-Nonyne: Similar to 1-decyne but with nine carbon atoms.
1-Undecyne: Similar to 1-decyne but with eleven carbon atoms.
1-Decyne is unique due to its specific carbon chain length, which makes it suitable for certain applications where other alkynes might not be as effective.
Eigenschaften
IUPAC Name |
dec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHQJIJCRNRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870766 | |
| Record name | 1-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Decyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
764-93-2, 27381-15-3 | |
| Record name | 1-Decyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027381153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dec-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULR28GD98Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

